N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide
Overview
Description
N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a piperazine ring, and an ethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide typically involves the reaction of 2-methoxybenzenesulfonyl chloride with N-ethylpiperazine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Ethylpiperazine: Used in the synthesis of various pharmaceuticals.
4-Ethylpiperazine-1-sulfonyl chloride: Employed in organic synthesis.
5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine: Investigated for its biological activities.
Uniqueness
N-ethyl-5-[(4-ethylpiperazin-1-yl)carbonyl]-2-methoxybenzenesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfonamide group, in particular, is crucial for its potential as an enzyme inhibitor and its diverse applications in medicinal chemistry .
Properties
IUPAC Name |
N-ethyl-5-(4-ethylpiperazine-1-carbonyl)-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-17-24(21,22)15-12-13(6-7-14(15)23-3)16(20)19-10-8-18(5-2)9-11-19/h6-7,12,17H,4-5,8-11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOHXYUWOHTMHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCN(CC2)CC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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